molecular formula C12H10FNO2 B11886626 Methyl 6-fluoro-2-methylquinoline-4-carboxylate CAS No. 917777-71-0

Methyl 6-fluoro-2-methylquinoline-4-carboxylate

Katalognummer: B11886626
CAS-Nummer: 917777-71-0
Molekulargewicht: 219.21 g/mol
InChI-Schlüssel: WNQVMJJDWGAEEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-fluoro-2-methylquinoline-4-carboxylate is an organic compound with the molecular formula C12H10FNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a carboxylate ester group at the 4th position of the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-methylquinoline-4-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoro-2-methylquinoline.

    Esterification: The carboxylic acid group at the 4th position is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-fluoro-2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Methyl 6-fluoro-2-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 6-fluoro-2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Fluoro-2-methylquinoline: Lacks the carboxylate ester group, making it less versatile in chemical reactions.

    Methyl 6-fluorochromone-2-carboxylate: Contains a chromone ring instead of a quinoline ring, leading to different chemical and biological properties.

Uniqueness

Methyl 6-fluoro-2-methylquinoline-4-carboxylate is unique due to the combination of the fluorine atom, methyl group, and carboxylate ester group on the quinoline ring, which imparts distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

917777-71-0

Molekularformel

C12H10FNO2

Molekulargewicht

219.21 g/mol

IUPAC-Name

methyl 6-fluoro-2-methylquinoline-4-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3

InChI-Schlüssel

WNQVMJJDWGAEEV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.